molecular formula C28H26N6O3S B1666571 Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- CAS No. 27452-68-2

Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)-

Cat. No.: B1666571
CAS No.: 27452-68-2
M. Wt: 526.6 g/mol
InChI Key: UFXBCNONMFYXGQ-RRPBDJRISA-N
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Description

Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This particular compound is notable for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- typically involves a multi-step process:

    Diazotization: The starting material, 4-[(2-cyanoethyl)ethylamino]-2-methylphenylamine, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-naphthol to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in aqueous solution.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Amino derivatives resulting from the reduction of azo groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid group enhances the compound’s solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-
  • Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-chlorophenyl]azo]-

Uniqueness

Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)- is unique due to the presence of both the cyanoethyl and ethylamino groups, which enhance its reactivity and solubility. The combination of these functional groups with the azo and sulfonic acid groups makes it a versatile compound with diverse applications.

Properties

CAS No.

27452-68-2

Molecular Formula

C28H26N6O3S

Molecular Weight

526.6 g/mol

IUPAC Name

3-[[4-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C28H26N6O3S/c1-3-34(17-7-16-29)22-12-13-26(20(2)18-22)31-33-28-15-14-27(24-10-4-5-11-25(24)28)32-30-21-8-6-9-23(19-21)38(35,36)37/h4-6,8-15,18-19H,3,7,17H2,1-2H3,(H,35,36,37)

InChI Key

UFXBCNONMFYXGQ-RRPBDJRISA-N

SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)O)C

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)O)C

Appearance

Solid powder

27452-68-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)-
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Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)-
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Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)-
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Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)-
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Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)-
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Benzenesulfonic acid, 3-(2-(4-(2-(4-((2-cyanoethyl)ethylamino)-2-methylphenyl)diazenyl)-1-naphthalenyl)diazenyl)-

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